molecular formula C21H22ClNO2S B12737591 Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester CAS No. 178870-11-6

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester

Cat. No.: B12737591
CAS No.: 178870-11-6
M. Wt: 387.9 g/mol
InChI Key: FNLQIWDTPJMGIA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a thioxomethyl group attached to an amino group, which is further esterified with cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:

    Formation of the Thioxomethyl Intermediate: The initial step involves the reaction of 2-methylphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.

    Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-aminobenzoic acid to form the desired amine derivative.

    Esterification: The final step involves the esterification of the amine derivative with cyclohexanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thioxomethyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, ethyl ester

Uniqueness

The cyclohexyl ester derivative is unique due to its enhanced lipophilicity, which can improve its bioavailability and interaction with lipid membranes. This makes it potentially more effective in biological applications compared to its methyl and ethyl ester counterparts.

Properties

CAS No.

178870-11-6

Molecular Formula

C21H22ClNO2S

Molecular Weight

387.9 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-methylbenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C21H22ClNO2S/c1-14-7-5-6-10-17(14)20(26)23-15-11-12-19(22)18(13-15)21(24)25-16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3,(H,23,26)

InChI Key

FNLQIWDTPJMGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3

Origin of Product

United States

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